N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide is a chemical compound known for its potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide involves several steps. One common method includes the reaction of 5-isopropyl-2-methylphenol with ethylene oxide to form 2-(5-isopropyl-2-methylphenoxy)ethanol. This intermediate is then reacted with acetic anhydride to yield this compound. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like dichloromethane .
Analyse Chemischer Reaktionen
N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form various derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: It has been studied for its potential as a small molecule inhibitor in biological systems, particularly in inhibiting specific enzymes or pathways.
Medicine: Research has shown its potential therapeutic applications, including its use as an anti-inflammatory agent and in cancer treatment.
Industry: It is used in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby blocking specific biochemical pathways. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide can be compared to other similar compounds, such as:
2-Methyl-5-isopropylphenol (Carvacrol): Known for its antimicrobial properties.
2-Isopropyl-5-methylphenol (Thymol): Used for its antiseptic and antifungal properties.
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-butanamine: Another compound with similar structural features but different applications
This compound stands out due to its specific inhibitory effects and potential therapeutic applications, making it a unique compound in its class.
Eigenschaften
IUPAC Name |
N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10(2)13-6-5-11(3)14(9-13)17-8-7-15-12(4)16/h5-6,9-10H,7-8H2,1-4H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKKPBJRPFDKGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCNC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.